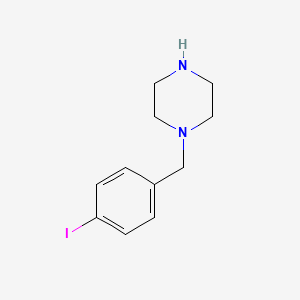

1-(4-Iodobenzyl)piperazine

Description

Contextualization within Modern Chemical and Preclinical Research

1-(4-Iodobenzyl)piperazine is a synthetic organic compound featuring a piperazine (B1678402) ring attached to a benzyl (B1604629) group, which is in turn substituted with an iodine atom at the para-position. This specific arrangement of chemical functionalities makes it a valuable building block in medicinal chemistry and a versatile tool in preclinical research. ontosight.aimoldb.com The piperazine moiety is a common structural motif in many biologically active compounds due to its ability to interact with various biological targets and its favorable physicochemical properties that can enhance the pharmacokinetic profile of a potential drug candidate. mdpi.comwisdomlib.org The presence of the 4-iodobenzyl group further expands its utility, offering a site for structural modifications and radiolabeling. ontosight.ai

In the landscape of modern drug discovery and development, compounds like 1-(4-iodobenzyl)piperazine are frequently utilized as starting materials or intermediates for the synthesis of more complex molecules with potential therapeutic applications. nih.gov Its structure allows for systematic modifications to explore structure-activity relationships (SAR), a fundamental process in medicinal chemistry aimed at optimizing the biological activity of a lead compound. The iodine atom, in particular, can be replaced or used in cross-coupling reactions to introduce a wide array of other chemical groups, enabling the creation of diverse chemical libraries for screening against various biological targets.

Historical Trajectory and Evolution of 1-(4-Iodobenzyl)piperazine Studies

The study of piperazine and its derivatives has a long history in medicinal chemistry, with the piperazine ring being a key component of numerous approved drugs. mdpi.com Research into specifically substituted piperazines, such as those bearing a benzyl group, has evolved as our understanding of drug-receptor interactions has grown.

Early research often focused on the synthesis of various substituted piperazines to investigate their broad pharmacological effects. Over time, with the advent of more sophisticated analytical and screening techniques, research has become more targeted. The focus has shifted towards designing and synthesizing piperazine derivatives that interact with specific biological targets implicated in various diseases.

The introduction of the 4-iodobenzyl moiety represents a strategic design choice. The iodine atom's size and lipophilicity can influence how the molecule binds to its target. Furthermore, the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has significantly enhanced the value of iodo-substituted compounds like 1-(4-iodobenzyl)piperazine in synthetic chemistry.

A notable area of investigation has been the development of radiolabeled versions of 1-(4-iodobenzyl)piperazine derivatives. The iodine atom can be replaced with a radioactive isotope, such as Iodine-123 or Iodine-125, to create radiotracers for use in preclinical imaging studies like Single Photon Emission Computed Tomography (SPECT). snmjournals.orgresearchgate.net These radiolabeled compounds allow researchers to visualize and quantify the distribution of the molecule in living organisms, providing valuable information about its target engagement and pharmacokinetic properties. For instance, radioiodinated benzylpiperazine derivatives have been evaluated for their potential in imaging malignant melanoma. snmjournals.orgsnmjournals.org

Scope and Research Significance of 1-(4-Iodobenzyl)piperazine as a Research Tool

The significance of 1-(4-iodobenzyl)piperazine as a research tool lies in its versatility and the strategic placement of its functional groups. Its primary applications in a research context include:

Synthetic Intermediate: It serves as a readily available starting material for the synthesis of a wide range of more complex molecules. nih.govnih.gov The piperazine nitrogen atoms can be further functionalized, and the iodo-benzyl group can be modified through various chemical reactions. For example, it has been used in the preparation of fatty acid amide hydrolase (FAAH) modulators. google.com

Scaffold for Library Synthesis: The ability to easily modify both the piperazine and the iodobenzyl portions of the molecule makes it an ideal scaffold for creating libraries of related compounds. These libraries are invaluable for high-throughput screening campaigns to identify new drug leads.

Probe for Structure-Activity Relationship (SAR) Studies: By systematically altering the structure of 1-(4-iodobenzyl)piperazine and evaluating the biological activity of the resulting analogs, researchers can gain insights into the key structural features required for a desired pharmacological effect.

Precursor for Radiolabeled Compounds: The iodine atom provides a convenient handle for introducing a radioactive isotope, enabling the development of probes for in vivo imaging and biodistribution studies. ontosight.ai This is particularly important in neuroscience and oncology research for visualizing specific receptors or tumors. snmjournals.orgnih.gov

The research applications of derivatives of 1-(4-iodobenzyl)piperazine are diverse, reflecting the broad biological activities of piperazine-containing compounds. These include potential applications in the study of neurological disorders, cancer, and infectious diseases. ontosight.aigoogle.com

Data on 1-(4-Iodobenzyl)piperazine and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application/Finding | Reference |

| 1-(4-Iodobenzyl)piperazine | C11H15IN2 | 302.15 | Organic building block for research chemicals. | moldb.com |

| 1-(4-Iodobenzyl)-4-methylpiperazine | C12H17IN2 | 316.18 | Analog for comparison in medicinal chemistry studies. | |

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | C19H21IN2O2 | 452.29 | Potential for radiolabeling and as a precursor for chemical modification. | ontosight.ai |

| 1-(4-Iodobenzoyl)-4-(2-methoxyphenyl)piperazine | C18H19IN2O2 | 450.26 | Used in studies of supramolecular assembly through hydrogen bonding. | iucr.org |

| 1-Isobutyl-4-(4-iodophenyl)piperazine | C14H21IN2 | 344.24 | Investigated for potential therapeutic applications due to serotonin (B10506) receptor affinity. | ontosight.ai |

| 1-Benzyl-4-(4-iodobenzyl)piperazine | C18H21IN2 | 404.28 | Designated for research use only. | amerigoscientific.com |

| 4-(4-Iodo-benzyl)-piperazine-1-carboxylic acid phenylamide | C18H20IN3O | 433.28 | Prepared from 4-iodobenzaldehyde (B108471) as a potential FAAH modulator. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-iodophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHUEYHTSBKINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Iodobenzyl Piperazine

Diverse Synthetic Routes to 1-(4-Iodobenzyl)piperazine and its Precursors

The construction of the 1-(4-Iodobenzyl)piperazine framework can be achieved through several synthetic pathways. These routes primarily involve the formation of the benzyl-nitrogen bond and can be categorized into direct nucleophilic substitution, coupling reactions, and more complex multi-step strategies.

A primary and straightforward method for the synthesis of 1-(4-Iodobenzyl)piperazine is the nucleophilic substitution reaction between piperazine (B1678402) and a suitable 4-iodobenzyl electrophile, typically 4-iodobenzyl halide. evitachem.comresearchgate.net In this SN2 reaction, the secondary amine of the piperazine ring acts as a nucleophile, displacing the halide from the benzyl (B1604629) group. researchgate.net To favor mono-alkylation and prevent the formation of the N,N'-disubstituted product, an excess of piperazine is often employed. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Analogous reactions have been widely reported for the synthesis of similar N-benzylpiperazine derivatives. nih.gov For instance, the alkylation of piperazine derivatives with various alkyl halides is a common strategy in medicinal chemistry. researchgate.net The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products. Polar aprotic solvents are often preferred as they can enhance the reactivity of the nucleophile.

Table 1: Representative Conditions for Nucleophilic Substitution Note: This table is based on analogous reactions for similar piperidine (B6355638) and piperazine derivatives.

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 4-Iodobenzyl Bromide | 4-Methoxypiperidine | K₂CO₃ | DMF | 50–60 | |

| 4-Iodobenzyl Bromide | 4-Methoxypiperidine | Cs₂CO₃ | Toluene (B28343) | 80 | |

| Benzyl Bromide Derivative | N-Methylpiperazine | - | - | - | nih.gov |

| 2-Chloroacetonitrile | 1-(Biphenyl-4-yl)piperazine | K₂CO₃ | Toluene | Reflux | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful alternative for the synthesis of aryl-piperazine derivatives. mdpi.com While this reaction typically forms a bond between an aryl halide and an amine, it can be adapted for the synthesis of precursors to 1-(4-Iodobenzyl)piperazine or for the synthesis of the target molecule itself if starting from 4-iodobenzyl amine and a suitably activated piperazine precursor. More commonly, these methods are used to synthesize 1-arylpiperazines, which can then be further functionalized. nih.govmdpi.com

For example, the synthesis of 1-(4-biphenylyl)piperazine was achieved by reacting 4-bromobiphenyl (B57062) with piperazine using a palladium catalyst and potassium tert-butoxide as the base. nih.gov This demonstrates the feasibility of forming the crucial C-N bond via a coupling reaction. Such methods are advantageous when direct nucleophilic substitution is inefficient, particularly with less reactive aryl halides. organic-chemistry.org The choice of ligand for the palladium catalyst is critical for the reaction's success and can influence reaction rates and yields. nih.gov

Complex molecules containing the 1-(4-Iodobenzyl)piperazine moiety are often assembled through multi-step synthetic sequences. libretexts.org These strategies provide greater control over the final structure and allow for the introduction of various functional groups. A common approach involves the use of protecting groups to manage the reactivity of the two nitrogen atoms in the piperazine ring. nih.gov

One such strategy involves the mono-Boc protection of piperazine. The resulting N-Boc-piperazine can then be subjected to a coupling reaction or nucleophilic substitution. For instance, commercially available 1-(4-iodophenyl)piperazine (B1307758) was treated with Boc-anhydride to create a mono-Boc protected intermediate, which was then used in a subsequent Suzuki coupling reaction. nih.gov Another multi-step approach involves the formation of an amide intermediate by reacting a piperazine derivative with an acyl chloride, followed by reduction of the amide to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov These multi-step approaches are essential for building molecular complexity and are frequently employed in the synthesis of pharmacologically active compounds. nih.govflinders.edu.au

The efficiency of synthesizing 1-(4-Iodobenzyl)piperazine and its derivatives is highly dependent on the catalyst system and reaction conditions. For palladium-catalyzed coupling reactions, the selection of the palladium precursor and the phosphine (B1218219) ligand is paramount. nih.gov Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used in combination with ligands such as tri(o-tolyl)phosphine, P(2-furyl)₃ (tri(2-furyl)phosphine), or various biarylphosphine ligands developed for Buchwald-Hartwig amination. nih.govnih.gov

The choice of base and solvent also plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (K-t-butoxide) are frequently used in coupling reactions. nih.gov Solvents range from toluene and diglyme (B29089) to polar aprotic solvents like DMF, depending on the specific reaction requirements. nih.gov Temperature control is crucial to balance reaction rate with the prevention of side reactions and catalyst decomposition. In some cases, copper salts are used to catalyze nucleophilic substitution reactions, facilitating the displacement of halides. nih.gov

Table 2: Catalyst Systems for Synthesis of Piperazine Derivatives Note: This table is based on reactions for analogous aryl-piperazine structures.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Dichlorobis(tri-o-tolylphosphine)palladium | - | K-t-butoxide | Diglyme | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | P(2-furyl)₃ | NaOtBu | Toluene | nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄ | - | t-BuOK | 1,2-dimethoxyethane/H₂O | nih.gov |

| N-Alkylation | - | - | K₂CO₃, KI | Acetonitrile (B52724) | nih.gov |

Functional Group Interconversions and Chemical Reactivity of 1-(4-Iodobenzyl)piperazine

The chemical structure of 1-(4-Iodobenzyl)piperazine offers multiple sites for further chemical modification. imperial.ac.ukscribd.com The most significant points of reactivity are the secondary amine on the piperazine ring and the iodine atom on the aromatic ring.

The carbon-iodine bond on the benzyl group of 1-(4-Iodobenzyl)piperazine is a key site for functional group interconversion. vanderbilt.edu Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. cas.cn This reactivity enables the diversification of the 1-(4-Iodobenzyl)piperazine scaffold.

Examples from structurally analogous compounds show that the iodobenzyl moiety can readily participate in reactions such as the Sonogashira coupling with terminal alkynes and the Suzuki-Miyaura coupling with boronic acids. These reactions are powerful tools for extending the molecular structure, for example, by introducing new aryl or alkyl groups. Furthermore, the iodine atom can be replaced through iododestannylation reactions, a method used to introduce radioisotopes like ¹²⁵I for imaging studies, which highlights the lability and synthetic utility of the C-I bond. nih.gov

Table 3: Potential Cross-Coupling Reactions at the Iodine Atom Note: This table is based on documented reactions for structurally analogous iodobenzyl derivatives.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI | Aryl Alkynes | |

| Suzuki-Miyaura Coupling | Boronic Acids | Pd(OAc)₂, SPhos | Biaryls | |

| Iododestannylation | Tributyltin Precursor | - | Radioiodinated Compound | nih.gov |

Oxidation and Reduction Pathways

The chemical reactivity of 1-(4-Iodobenzyl)piperazine is influenced by its distinct structural features: a tertiary benzylic amine, a secondary aliphatic amine, and an iodinated aromatic ring. These sites exhibit different susceptibilities to oxidation and reduction.

Oxidation: The oxidation of 1-(4-Iodobenzyl)piperazine can proceed at several locations. The tertiary amine and the adjacent benzylic carbon are particularly susceptible to oxidation. While specific studies on the oxidation of 1-(4-Iodobenzyl)piperazine are not extensively documented, analogies can be drawn from the oxidation of similar structures, such as 1,4-dibenzylpiperazine (B181160). researchgate.net The use of strong oxidizing agents like Ruthenium(IV) oxide (RuO₄), often generated in situ, is known to cleave both endocyclic and exocyclic N-α-C-H bonds in benzylamines. researchgate.net

Potential oxidation pathways for 1-(4-Iodobenzyl)piperazine could include:

Oxidation at the Benzylic Position: Attack at the benzylic C-H bond could lead to the formation of an intermediate iminium ion, which upon hydrolysis would yield 4-iodobenzaldehyde (B108471) and piperazine. Further oxidation of the aldehyde would produce 4-iodobenzoic acid. researchgate.net

Oxidation of the Piperazine Ring: The piperazine ring itself can be oxidized. For instance, oxidation of 1,4-dibenzylpiperazine with RuO₄ is known to yield various oxygenated derivatives, including piperazinones and acyclic diformamides resulting from ring opening. researchgate.net

N-Oxidation: The tertiary nitrogen of the piperazine ring can be oxidized to form an N-oxide.

Reduction: Reduction reactions typically target the iodo-aryl bond or involve the cleavage of the benzyl group.

Deiodination: The carbon-iodine bond can be reduced, replacing the iodine atom with hydrogen. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) in the presence of a hydrogen source. This transformation converts the 4-iodobenzyl moiety into a simple benzyl group.

Hydrogenolysis: The benzyl C-N bond can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C). This reaction would result in the formation of 4-iodotoluene (B166478) and piperazine, effectively removing the benzyl group.

Reduction of Amides: In derivatives where the secondary nitrogen has been acylated, the resulting amide can be reduced to a tertiary amine using reducing agents like Lithium Aluminium Hydride (LiAlH₄). nih.gov

Reactions Involving the Piperazine Ring Nitrogens

The piperazine ring of 1-(4-Iodobenzyl)piperazine contains two nitrogen atoms with distinct reactivity profiles. The N1 nitrogen is a tertiary amine, substituted with the 4-iodobenzyl group, while the N4 nitrogen is a secondary amine.

N4 Secondary Amine: This nitrogen is nucleophilic and is the primary site for further functionalization. It readily participates in reactions typical of secondary amines, such as N-alkylation, N-acylation, and Michael additions. ambeed.comnih.gov Its basicity allows it to form salts with acids. wikipedia.org The lone pair of electrons on this nitrogen is available for forming new covalent bonds, making it a key handle for derivatization. ambeed.com

N1 Tertiary Amine: The reactivity of the N1 nitrogen is more limited. As a tertiary amine, it is non-nucleophilic under most conditions. Its main reactions involve oxidation to an N-oxide or the formation of a quaternary ammonium (B1175870) salt through reaction with highly reactive alkylating agents. The presence of the benzyl group makes the adjacent C-H bonds susceptible to oxidation, as previously discussed. researchgate.net

Derivatization and Analog Generation of 1-(4-Iodobenzyl)piperazine for Research Purposes

The structural framework of 1-(4-Iodobenzyl)piperazine serves as a valuable starting point for generating diverse libraries of chemical analogs for research, particularly in drug discovery.

N-Alkylation and Acylation Reactions

The secondary amine of the piperazine ring is the principal site for N-alkylation and N-acylation, enabling the introduction of a wide array of substituents. organic-chemistry.org

N-Alkylation: This reaction involves the substitution of the hydrogen on the secondary amine with an alkyl or arylalkyl group. It is typically achieved by reacting 1-(4-Iodobenzyl)piperazine with an alkyl halide (e.g., chloride, bromide) or sulfonate in the presence of a base to neutralize the acid formed during the reaction. nih.govmdpi.com Reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nih.gov These reactions are fundamental in elongating carbon chains or introducing new functional groups and ring systems. nih.govnih.gov

N-Acylation: Acylation introduces a carbonyl group adjacent to the piperazine nitrogen, forming an amide. This is commonly performed using acyl chlorides or acid anhydrides. ambeed.comlibretexts.org The resulting amides are generally less basic than the parent amine and can serve as precursors for further transformations, such as reduction to the corresponding tertiary amine. nih.gov This reaction is widely used to link the piperazine core to other molecular fragments. mdpi.com

| Reaction Type | Typical Reagents | Purpose | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-Cl), Aldehydes/Ketones with a reducing agent (reductive amination) | Introduction of alkyl, arylalkyl, or heterocyclic side chains. | nih.govnih.gov |

| N-Acylation | Acyl chlorides (R-COCl), Acid anhydrides ((RCO)₂O) | Formation of amides, introduction of carbonyl-containing moieties. | ambeed.commdpi.com |

Modifications at the Phenyl Moiety

The iodine atom on the phenyl ring is a key functional handle for synthetic modification, primarily through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose. acs.org

In a typical Suzuki coupling, the iodo-aryl group of 1-(4-Iodobenzyl)piperazine (often with the secondary amine protected, for example, as a tert-butoxycarbonyl (Boc) carbamate) is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govacs.org This reaction forms a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups in place of the iodine atom. This strategy is extensively used to build bi-aryl structures and explore the structure-activity relationship of the distal part of the molecule. acs.org

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids (R-B(OH)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, t-BuOK) | Bi-aryl or heteroaryl-aryl derivatives | nih.govacs.org |

| Sonogashira Coupling | Terminal alkynes (R-C≡CH), Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted aryl derivatives | mdpi.com |

| Buchwald-Hartwig Amination | Amines (R-NH₂), Palladium catalyst, Base | Amino-substituted aryl derivatives | organic-chemistry.org |

Preparation of Hybrid Molecules Incorporating 1-(4-Iodobenzyl)piperazine

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activities. nih.gov 1-(4-Iodobenzyl)piperazine is an ideal scaffold for creating such hybrids due to its dual reactive sites: the secondary amine and the iodo-phenyl group.

Hybrid molecules can be synthesized by linking the 1-(4-Iodobenzyl)piperazine core to another bioactive molecule or scaffold. lew.ro This is typically achieved through:

Amide or Urea (B33335) Linkage: The secondary amine can be acylated with a carboxylic acid derivative of another drug or pharmacophore. lew.romdpi.com Alternatively, it can react with an isocyanate to form a urea linkage.

Alkylation Linkage: The secondary amine can be used to displace a leaving group on another molecule, forming a stable C-N bond and tethering the two fragments together. nih.gov

Cross-Coupling Linkage: The iodo-phenyl group can be coupled with another molecule that has been functionalized with a boronic acid or other suitable coupling partner. acs.org

For example, hybrid molecules incorporating piperazine with moieties like coumarin, chalcone, or indole (B1671886) have been synthesized to explore novel antibacterial or anticancer agents. mdpi.comresearchgate.net The 1-(4-Iodobenzyl)piperazine unit can serve as a versatile building block in these synthetic strategies. researchgate.net

Stereochemical Considerations in 1-(4-Iodobenzyl)piperazine Synthesis and Reactions

The parent compound, 1-(4-Iodobenzyl)piperazine, is achiral as it possesses a plane of symmetry and contains no stereogenic centers. However, stereochemistry becomes a critical consideration when the piperazine ring is substituted or when chiral reagents are used in its derivatization. nih.govscribd.com

Introduction of Stereocenters: A stereocenter can be created by introducing a substituent at positions 2, 3, 5, or 6 of the piperazine ring. For example, the synthesis of piperazines from chiral amino acid precursors can yield enantiomerically pure substituted piperazines. nih.gov

Diastereoselectivity: When 1-(4-Iodobenzyl)piperazine reacts with a chiral molecule, a mixture of diastereomers can be formed. For instance, acylating the secondary amine with a chiral carboxylic acid would produce two diastereomeric amides. Separation of these diastereomers may be necessary to study the biological activity of each isomer.

Asymmetric Synthesis: Advanced synthetic methods aim to control the stereochemical outcome of reactions. Catalytic diastereoselective approaches, such as intramolecular hydroamination, have been developed for the modular synthesis of 2,6-disubstituted piperazines with high stereocontrol. nih.gov

In drug development, controlling the stereochemistry is often crucial, as different stereoisomers of a molecule can have vastly different pharmacological and toxicological profiles. nih.gov Therefore, while 1-(4-Iodobenzyl)piperazine itself is achiral, any synthetic route that introduces chirality must be carefully controlled and the resulting stereoisomers properly characterized.

Advanced Analytical and Characterization Techniques for 1 4 Iodobenzyl Piperazine Research

Chromatographic Methodologies for Purity Assessment and Separation of Derivativesnih.govnih.govsigmaaldrich.com

Chromatographic techniques are indispensable for separating 1-(4-Iodobenzyl)piperazine from reaction mixtures, assessing its purity, and isolating its derivatives.

High-Performance Liquid Chromatography (HPLC) Applicationsnih.govsigmaaldrich.comgoogle.comsielc.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 1-(4-Iodobenzyl)piperazine and its analogues. In the synthesis of related radiolabeled compounds, such as those for sigma-1 receptor imaging, reverse-phase HPLC is crucial for purification and to confirm radiochemical purity, often achieving greater than 99%. nih.gov Validated RP-HPLC methods are commonly developed for determining the purity of piperazine-containing compounds. nih.gov

These methods typically utilize an octadecyl (C18) column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as a phosphate (B84403) buffer. nih.gov Detection is frequently performed using a UV-VIS detector. sci-hub.se For compounds like piperazine (B1678402) that lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, or alternative detection methods such as ELSD, CAD, or Mass Spectrometry (MS) can be used. sielc.comresearchgate.net

Table 1: Typical HPLC Conditions for Piperazine Derivative Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Buffered Water (e.g., phosphate buffer) | Elutes the compound from the column. |

| Detection | UV-VIS (e.g., 254 nm) or Mass Spectrometry | To detect and quantify the compound as it elutes. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Purity Achieved | >95-99% | Confirms the purity of the final product. nih.govsci-hub.se |

Gas Chromatography (GC) for Volatile Derivatives and Fragmentation Analysissigmaaldrich.comsielc.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile derivatives of 1-(4-Iodobenzyl)piperazine and for studying its fragmentation patterns. While the parent compound may have limited volatility, derivatization can make it more amenable to GC analysis. researchgate.net GC-MS methods are well-established for the detection and quantification of piperazine-based designer drugs in various matrices. scholars.directnih.gov

A typical GC method involves a capillary column, such as a DB-5ms, which is a low-polarity column suitable for a wide range of compounds. scholars.direct The analysis uses an inert carrier gas like helium and a programmed oven temperature that starts low and gradually increases to elute compounds of varying volatility. scholars.direct The mass spectrometer then serves as the detector, providing both identification based on the mass-to-charge ratio and structural information from the fragmentation pattern. unodc.org

Table 2: Representative GC-MS Parameters for Piperazine Analysis

| Parameter | Typical Setting | Function |

|---|---|---|

| GC Column | Capillary Column (e.g., J&W DB-5ms, 30 m x 0.25 mm) | Separates volatile compounds. scholars.direct |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | Carries the sample through the column. scholars.direct |

| Injection Mode | Splitless | Ensures maximum transfer of the sample to the column for trace analysis. scholars.direct |

| Oven Program | Temperature ramp (e.g., 120°C to 300°C) | Separates compounds based on their boiling points. scholars.direct |

| Detector | Mass Selective Detector (MS) | Identifies and quantifies compounds based on mass. scholars.directunodc.org |

| Ionization | Electron Ionization (EI) at 70 eV | Fragments the molecule for structural analysis. unodc.org |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluationnih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of reactions that synthesize 1-(4-Iodobenzyl)piperazine and to perform preliminary purity checks. umich.edursc.org In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (commonly silica (B1680970) gel 60 F254). rsc.orgshoko-sc.co.jp

The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent system chosen to effectively separate the starting materials from the product. rsc.org By comparing the spot of the reaction mixture to spots of the starting materials, chemists can visually determine if the reactants have been consumed and if the product has formed. nih.gov Visualization is often achieved under UV light (254 nm), where the aromatic rings of the compound and its precursors will appear as dark spots. shoko-sc.co.jp The retention factor (Rf) value helps in identifying the compounds on the plate. umich.edu

Spectroscopic Approaches for Structural Confirmation and Advanced Analysisnih.govunodc.orgumich.edushoko-sc.co.jpbenchchem.com

Spectroscopic methods are critical for the unambiguous structural elucidation of 1-(4-Iodobenzyl)piperazine, confirming its molecular connectivity and providing insights into its electronic and atomic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studiesunodc.orgumich.edushoko-sc.co.jp

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules like 1-(4-Iodobenzyl)piperazine. jchps.com Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. nih.gov Advanced 2D NMR techniques such as COSY, HMQC, and HMBC can establish connectivity between different parts of the molecule, which is crucial for confirming the structure, especially in complex derivatives. openmedscience.com

In the ¹H NMR spectrum of 1-(4-Iodobenzyl)piperazine, distinct signals are expected for the aromatic protons on the iodobenzyl group, the benzylic protons (-CH₂-), and the protons of the piperazine ring. The integration of these signals confirms the number of protons in each environment, while their splitting patterns (multiplicity) provide information about neighboring protons. organicchemistrydata.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for 1-(4-Iodobenzyl)piperazine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to Iodo) | ~ 7.60 | Doublet | 2H |

| Aromatic (meta to Iodo) | ~ 7.05 | Doublet | 2H |

| Benzylic (-CH₂-) | ~ 3.45 | Singlet | 2H |

| Piperazine (-CH₂- adjacent to N-benzyl) | ~ 2.45 | Triplet | 4H |

| Piperazine (-CH₂- adjacent to NH) | ~ 2.85 | Triplet | 4H |

| Piperazine (-NH) | Variable | Singlet (broad) | 1H |

Note: Predicted values are based on typical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patternsnih.govgoogle.comsielc.comunodc.orgumich.edubenchchem.comtutorchase.com

Mass Spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of 1-(4-Iodobenzyl)piperazine. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. nih.govsci-hub.se

When subjected to electron ionization (EI), the molecule fragments in a predictable manner, providing a "fingerprint" that aids in structural confirmation. nih.gov For benzylpiperazine derivatives, a characteristic fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the piperazine nitrogen. researchgate.net This leads to the formation of a stable iodobenzyl cation and a piperazine-containing fragment. Understanding these fragmentation patterns is crucial for identifying the compound in complex mixtures and for structural elucidation. tutorchase.com

Table 4: Expected Key Fragments in the Mass Spectrum of 1-(4-Iodobenzyl)piperazine (C₁₁H₁₅IN₂) *

| Fragment | Structure | Expected m/z | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₁H₁₅IN₂]⁺ | 302 | Confirms the molecular weight of the compound. |

| Iodobenzyl Cation | [C₇H₆I]⁺ | 217 | Characteristic fragment from cleavage of the benzylic C-N bond. |

| Piperazine-CH₂ Fragment | [C₅H₁₁N₂]⁺ | 99 | Represents the other part of the molecule after benzylic cleavage. |

| Piperazine Cation | [C₄H₉N₂]⁺ | 85 | A common fragment from the piperazine ring itself. |

Note: m/z values correspond to the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

While comprehensive, dedicated spectroscopic studies on 1-(4-Iodobenzyl)piperazine are not widely available in published literature, its vibrational properties can be reliably predicted through the analysis of its constituent functional groups and comparison with structurally similar compounds. Both Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify molecular vibrations, providing a unique "fingerprint" for a given compound. spectroscopyonline.com The spectra are complementary, as some vibrational modes may be active in Raman but not in IR, and vice versa.

The vibrational spectrum of 1-(4-Iodobenzyl)piperazine is primarily determined by the modes of the piperazine ring, the benzyl (B1604629) moiety, and the carbon-iodine bond.

Piperazine Ring Vibrations: The piperazine ring, a saturated six-membered heterocycle, typically exists in a stable chair conformation. researchgate.netscispace.comresearchgate.net Its characteristic vibrations include N-H stretching (for the secondary amine), C-H stretching, and various deformation and ring modes. In related piperazine derivatives, symmetric and asymmetric C-H stretching vibrations of the piperazine ring are observed in the 2800-3000 cm⁻¹ region. scispace.com The N-H stretching vibration for a secondary amine like that in the piperazine ring typically appears as a moderate band in the 3250-3500 cm⁻¹ range in the IR spectrum. scispace.com

Benzyl Group Vibrations: The benzyl group contributes several characteristic bands. Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected to appear above 3000 cm⁻¹. muni.cz The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1650 cm⁻¹ region. scispace.com The methylene (B1212753) (-CH₂-) bridge between the phenyl ring and the piperazine nitrogen introduces its own distinct vibrations, primarily C-H stretching and bending modes.

Influence of the Iodo-Substituent: The presence of a heavy iodine atom at the para-position of the benzene ring influences the spectrum in two main ways. Firstly, the C-I stretching vibration itself is expected to occur at low wavenumbers, typically in the far-infrared region (below 600 cm⁻¹). Secondly, the para-substitution pattern strongly influences the C-H out-of-plane bending vibrations, which can be diagnostic for the arrangement of substituents on the benzene ring.

In studies of various piperazine derivatives, key spectral regions have been identified to differentiate between analogues. For instance, Raman spectroscopy has been effective in distinguishing between benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) based on bands in the 500-1000 cm⁻¹ and 1300-1700 cm⁻¹ regions. spectroscopyonline.comljmu.ac.uk

A summary of expected and observed vibrational frequencies for 1-(4-Iodobenzyl)piperazine and related compounds is presented below.

| Vibrational Mode | Expected/Observed Wavenumber (cm⁻¹) | Functional Group/Compound | Reference |

|---|---|---|---|

| N-H Stretch | 3250 - 3500 | Piperazine Ring | scispace.com |

| Aromatic C-H Stretch | > 3000 | Benzyl Group | muni.cz |

| Aliphatic C-H Stretch | 2800 - 3000 | Piperazine Ring / -CH₂- Bridge | scispace.com |

| Aromatic C=C Stretch | 1450 - 1650 | Benzyl Group | scispace.com |

| Ring Breathing Mode | ~1006 | Monosubstituted Benzene Ring | muni.cz |

| C-I Stretch | < 600 | Iodobenzene Moiety | N/A |

X-Ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the single-crystal X-ray structure of 1-(4-Iodobenzyl)piperazine itself has not been reported in the reviewed literature, detailed structural analyses of several closely related iodo-substituted benzoyl piperazine derivatives provide significant insight into the likely solid-state conformation and intermolecular interactions. It is crucial to note the structural difference: benzylpiperazines feature a flexible -CH₂- linker, whereas benzoylpiperazines contain a more rigid, planar amide (-C(O)N-) linker.

A key example is the crystal structure of 1-(4-iodobenzoyl)-4-(2-methoxyphenyl)piperazine . iucr.org In this derivative, the central piperazine ring adopts a classic chair conformation. The solid-state structure is stabilized by a single C-H···O hydrogen bond, which links adjacent molecules into simple chains. iucr.org

Another relevant structure is that of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine . core.ac.ukresearchgate.net In this molecule, the piperazine ring also assumes an almost perfect chair conformation, with the pyrimidine (B1678525) substituent occupying an equatorial site. core.ac.ukresearchgate.net The planar amide unit forms a significant dihedral angle of 80.44 (7)° with the iodophenyl ring. core.ac.ukresearchgate.net The crystal packing is more complex, involving a combination of C-H···O and C-H···π(arene) hydrogen bonds that assemble the molecules into a three-dimensional network. core.ac.ukresearchgate.net This structure is further augmented by π-π stacking interactions and a notable I···N halogen bond. core.ac.ukresearchgate.net

The crystallographic data for these key derivatives are summarized in the table below.

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| 1-(4-Iodobenzoyl)-4-(2-methoxyphenyl)piperazine | C₁₈H₁₉IN₂O₂ | Monoclinic | P2₁/c | Piperazine in chair conformation; molecules linked into chains by C-H···O hydrogen bonds. | iucr.org |

| 1-(2-Iodobenzoyl)-4-(pyrimidin-2-yl)piperazine | C₁₅H₁₅IN₄O | Monoclinic | P2₁/n | Piperazine in chair conformation; 3D network via C-H···O, C-H···π, and I···N halogen bonds. | core.ac.ukresearchgate.net |

| 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | C₂₃H₂₃N₃O₄S | Monoclinic | C2/c | Piperazine ring in a chair conformation; structure stabilized by C-H···O intermolecular hydrogen bonds. | researchgate.net |

Theoretical and Computational Studies of 1 4 Iodobenzyl Piperazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electronic characteristics of 1-(4-Iodobenzyl)piperazine, which are fundamental to its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.commdpi.com For derivatives of piperazine (B1678402), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine optimized molecular geometry, electronic structure, and vibrational frequencies. researchgate.net Such studies can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. epstem.net This information is crucial for predicting the molecule's reactivity, stability, and potential interaction sites. mdpi.com

For 1-(4-Iodobenzyl)piperazine, DFT calculations would likely reveal the influence of the electron-withdrawing iodine atom on the electronic environment of the benzene (B151609) ring and, consequently, on the piperazine moiety. The calculated molecular electrostatic potential (MEP) surface would highlight regions susceptible to electrophilic and nucleophilic attack, which is vital for understanding potential metabolic pathways and receptor interactions.

Table 1: Key Parameters from DFT Analysis of Piperazine Derivatives

| Parameter | Significance | Typical Findings for Aromatic Piperazines |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The presence of aromatic systems and substituents influences the energy levels and the gap. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying positive (electrophilic) and negative (nucleophilic) regions. | Negative potential is often localized around the nitrogen atoms of the piperazine ring, indicating their basicity. |

| Mulliken Atomic Charges | Quantifies the charge distribution on each atom. | Nitrogen atoms typically exhibit negative charges, while the attached benzyl (B1604629) and phenyl protons show positive charges. |

| Dipole Moment | Measures the overall polarity of the molecule. | The magnitude and direction are influenced by the substituents on the aromatic and piperazine rings. |

This table is a generalized representation based on DFT studies of similar piperazine-containing molecules.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for the conformational analysis of flexible molecules like 1-(4-Iodobenzyl)piperazine. researchgate.net These methods can accurately predict the geometries and relative energies of different conformers. researchgate.net For piperazine derivatives, the chair conformation is typically the most stable for the six-membered ring. researchgate.net However, the orientation of the 4-iodobenzyl substituent relative to the piperazine ring gives rise to different rotational isomers (rotamers).

Ab initio calculations can determine the energy barriers for the interconversion between these conformers, providing insight into the molecule's flexibility. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

Molecular Dynamics Simulations and Conformational Preferences of 1-(4-Iodobenzyl)piperazine

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of 1-(4-Iodobenzyl)piperazine in a simulated biological environment, such as in solution. researchgate.net By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent, MD simulations can track the trajectory of the molecule over time.

These simulations are instrumental in exploring the conformational landscape and identifying the most populated (lowest energy) conformations. For 1-(4-Iodobenzyl)piperazine, MD simulations would likely show the piperazine ring predominantly in a chair conformation, with fluctuations and transient boat or twist-boat forms. The simulations would also reveal the preferred orientations of the 4-iodobenzyl group, which can be influenced by interactions with the solvent.

In Silico Modeling for Ligand-Target Interactions (Preclinical Focus)

In silico modeling, particularly molecular docking, is a powerful tool for predicting the binding mode and affinity of a ligand, such as 1-(4-Iodobenzyl)piperazine, to a biological target. nih.govdntb.gov.ua This approach is widely used in the preclinical phase of drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

Given the structural similarity of 1-(4-Iodobenzyl)piperazine to known ligands for various receptors, it could be docked into the binding sites of targets such as dopamine (B1211576), serotonin (B10506), or sigma receptors. nih.govnih.gov The docking results would provide a plausible binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that contribute to the binding affinity. These computational predictions can then guide the synthesis and biological evaluation of new derivatives with improved potency and selectivity.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Computational models, including Quantitative Structure-Activity Relationship (QSAR) studies, are used to derive relationships between the chemical structure of a series of compounds and their biological activity. jocpr.comyoutube.com By analyzing a dataset of related molecules with known activities, QSAR models can identify the structural features that are important for a desired biological effect. jocpr.com

For a series of 1-benzylpiperazine (B3395278) derivatives, a QSAR study could reveal the influence of substituents on the benzyl ring on the binding affinity to a particular receptor. For instance, it could be determined that an iodine atom at the para position of the benzyl ring contributes positively to the activity. Such insights are invaluable for the rational design of new, more potent compounds. nih.gov The combination of molecular docking and 3D-QSAR can provide a detailed understanding of the ligand-receptor interactions and guide the optimization of lead compounds. nih.gov

Applications of 1 4 Iodobenzyl Piperazine in Preclinical Medicinal Chemistry and Chemical Biology

1-(4-Iodobenzyl)piperazine as a Chemical Scaffold in Drug Discovery Research

The piperazine (B1678402) ring is a widely recognized "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its frequent appearance in various classes of biologically active compounds and its ability to interact with multiple receptor types. nih.gov The piperazine moiety's physicochemical properties, including its basicity, solubility, and conformational flexibility, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The 1-(4-iodobenzyl)piperazine structure combines this privileged piperazine core with a benzyl (B1604629) group, a common feature in ligands targeting central nervous system (CNS) receptors. The iodine atom on the phenyl ring is particularly significant. It can act as a bioisostere for other groups, influence lipophilicity, and, importantly, serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a wide array of derivatives. Researchers utilize this scaffold to systematically explore the structure-activity relationships (SAR) of new compounds, aiming to optimize affinity, selectivity, and functional activity at various biological targets. nih.govnih.gov

Design and Synthesis of Receptor Ligands for In Vitro Studies

The 1-(4-iodobenzyl)piperazine scaffold has been instrumental in the development of ligands for several key neurotransmitter receptors. By modifying the core structure, researchers have synthesized compounds with significant affinity and selectivity for serotonin (B10506), dopamine (B1211576), and sigma receptors, among others.

The arylpiperazine motif is a cornerstone in the design of ligands for serotonin (5-HT) receptors. nih.govmdpi.com Derivatives built upon this framework have been shown to interact with multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7, as well as the serotonin transporter (SERT). nih.govmdpi.commdpi.com For instance, long-chain arylpiperazine derivatives have been designed as multitarget ligands with the potential to address complex neurological disorders. nih.govmdpi.com The strategic modification of the arylpiperazine structure allows for the fine-tuning of the pharmacological profile, aiming for specific combinations of receptor affinities. nih.gov One study identified a compound, 9b , featuring an arylpiperazine core, that displayed significant affinity for multiple serotonin receptors, highlighting the versatility of this scaffold. mdpi.com

Table 1: In Vitro Serotonin Receptor Binding Affinities of an Arylpiperazine Derivative

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) |

|---|---|---|---|

| 9b | 23.9 | 39.4 | 45.0 |

Data sourced from a study on arylpiperazine serotonergic/dopaminergic ligands. mdpi.com

The 1-(4-iodobenzyl)piperazine framework is also relevant to the discovery of dopamine receptor ligands. bg.ac.rsnih.gov The arylpiperazine structure is a key pharmacophore for dopamine D2-like receptors (D2, D3, and D4). bg.ac.rsresearchgate.net Research has shown that ligands incorporating moieties like 4-(2-methoxyphenyl)piperazine can exhibit beneficial properties for D2-like receptor binding. bg.ac.rs

Synthetic efforts have produced derivatives with moderate-to-low nanomolar affinities at D2 and D3 receptors, often with a preference for the D3 subtype. bg.ac.rs For example, the compound N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i ) demonstrated high D3 receptor affinity and selectivity. bg.ac.rs Furthermore, a derivative of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine was identified as a potent and selective dopamine D4 receptor ligand. consensus.app

Table 2: In Vitro Dopamine Receptor Binding Affinities of Benzylpiperazine Derivatives

| Compound | Receptor Subtype | Affinity (Ki or pKi) |

|---|---|---|

| 7i | D3 | 8.42 (pKi) |

| 7i | D2 | 7.14 (pKi) |

| 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | D4 | 1.2 nM (Ki) |

| 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | D2 | 3900 nM (Ki) |

| 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine | D3 | 1890 nM (Ki) |

Data compiled from studies on novel dopamine receptor ligands. bg.ac.rsconsensus.app

The benzylpiperazine scaffold has proven particularly fruitful in the development of high-affinity ligands for sigma (σ) receptors. nih.govnih.govnih.govacs.org Both σ1 and σ2 receptor subtypes have been targeted successfully. nih.govacs.org Modifications to the benzylpiperazine core, such as the introduction of a 4-methoxybenzyl group, have led to potent and selective σ1 receptor ligands. nih.gov

One study developed a series of benzylpiperazinyl derivatives, leading to the identification of compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), which showed a high affinity for the σ1 receptor and excellent selectivity over the σ2 receptor. nih.gov Another study identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative with a Ki value of 0.96 nM for the σ1 receptor and a 96-fold selectivity over the σ2 receptor, demonstrating the potential of incorporating an iodobenzyl moiety in sigma receptor ligand design. nih.gov

Table 3: In Vitro Sigma Receptor Binding Affinities of Benzylpiperazine and Related Derivatives

| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) | σ2/σ1 Selectivity Ratio |

|---|---|---|---|

| Compound 15 | 1.6 | 1417 | 886 |

| Lead Compound 8 | 4.8 | 2073 | 432 |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | 91.8 | 96 |

Data sourced from research on novel sigma receptor ligands. nih.govnih.gov

Beyond the serotonergic, dopaminergic, and sigma systems, the arylpiperazine scaffold has been explored for its interaction with other neurotransmitter receptors. For example, studies have investigated phenylpiperazine-hydantoin derivatives for their activity at α1-adrenergic receptors. mdpi.com The versatility of the scaffold allows it to meet the structural requirements for a variety of G-protein coupled receptors (GPCRs), including adrenergic and histamine (B1213489) receptors. mdpi.com The ability to modify the non-pharmacophore portion of the structure provides a means to modulate the pharmacodynamic profile and achieve desired selectivity across different receptor families. mdpi.com

Enzyme Inhibitory Activity (In Vitro Assays)

Derivatives of 1-benzylpiperazine (B3395278) have been investigated as potential inhibitors of enzymes relevant to neurodegenerative diseases, particularly acetylcholinesterase (AChE). nih.govnih.govnih.gov AChE inhibitors are a key therapeutic strategy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govbrieflands.com

In one study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticholinesterase activity. nih.gov Several of these compounds demonstrated potent AChE inhibition. Notably, compound 4a , which features an ortho-chlorine substitution on the benzyl ring, exhibited an IC50 value of 0.91 µM. nih.gov Another study on isatin-based derivatives found that a compound with a 4-methoxy substitution on the benzoylpiperazine moiety (4f ) was a highly potent AChE inhibitor with an IC50 of 0.01 nM. brieflands.com These findings underscore the potential of the benzylpiperazine scaffold in designing effective enzyme inhibitors.

Table 4: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Benzylpiperazine Derivatives

| Compound | Substituent | AChE IC50 |

|---|---|---|

| 4a | 2-Cl | 0.91 µM |

| 4g | 3-OCH3 | 5.5 µM |

| Donepezil (Reference) | N/A | 0.14 µM |

| 4f | 4-OCH3 | 0.01 nM |

| 4c | 4-Cl | 0.10 nM |

| 4h | 4-F | 0.24 nM |

| Donepezil (Reference) | N/A | 9 nM |

Data compiled from studies on benzylpiperazine derivatives as AChE inhibitors. nih.govbrieflands.com

Investigation of Biological Targets and Pathways in Preclinical Models (In Vitro and Ex Vivo)

The 1-(4-iodobenzyl)piperazine moiety is a key component in compounds designed to interact with specific biological targets, primarily within the central nervous system. Preclinical in vitro studies have successfully identified and characterized the affinity of its derivatives for several key proteins.

The most prominent target for ligands incorporating the (4-iodobenzyl)piperazine structure is the sigma-1 (σ1) receptor. nih.govnih.gov This chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating a variety of cellular functions. A series of 4-benzylpiperazine ligands, including a derivative featuring the 4-iodobenzyl group, demonstrated low nanomolar binding affinity for σ1 receptors. nih.gov Specifically, the compound 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine was developed as a potential σ1 receptor imaging agent, exhibiting high affinity and significant selectivity over the sigma-2 (σ2) subtype. nih.gov This high affinity is further supported by research on related structures; for instance, a piperidine-based analog, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, was also identified as a potent sigma ligand with a 96-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov

Beyond sigma receptors, the broader class of benzylpiperazine (BZP) compounds, for which 1-(4-iodobenzyl)piperazine is a halogenated derivative, displays a more complex pharmacological profile. BZP itself acts as a "messy drug" by interacting with multiple monoaminergic systems. nih.gov In vitro studies on rat synaptosomes have shown that BZP can trigger the release of neurotransmitters by targeting the dopamine (DA) and serotonin (5-HT) transporters. nih.govwikipedia.org It also inhibits the reuptake of dopamine, serotonin, and noradrenaline. europa.eu Furthermore, BZP and its analogs act as non-selective agonists at a variety of serotonin receptors. wikipedia.orgnih.gov

At the pathway level, investigations into benzylpiperazine's effects on human cancer cell lines (LN-18) have revealed its capacity to induce neurotoxicity through the activation of mitochondrial proapoptotic pathways. nih.gov In vitro exposure to BZP resulted in an increase in reactive oxygen species (ROS) production, a decrease in intracellular ATP, and the activation of caspases-3 and -9, all of which are indicative of programmed cell death initiated via mitochondrial stress. nih.gov

Table 1: In Vitro Binding Affinities of Representative (Iodobenzyl)piperazine Derivatives and Analogs

| Compound | Biological Target | Binding Affinity (Ki) | Selectivity (Ki σ2 / Ki σ1) |

|---|---|---|---|

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | Sigma-1 Receptor | 0.43-0.91 nM (for the series) nih.gov | 52-94 nih.gov |

| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 Receptor | 0.96 nM nih.gov | 96 nih.gov |

Pharmacophore Development and Optimization based on 1-(4-Iodobenzyl)piperazine

The 1-(4-iodobenzyl)piperazine scaffold serves as an excellent foundation for pharmacophore development and subsequent lead optimization in medicinal chemistry. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

For sigma-1 (σ1) receptor ligands, a well-established pharmacophore model consists of two hydrophobic regions connected by a central basic nitrogen core. nih.gov The 1-(4-iodobenzyl)piperazine structure fits this model adeptly. The protonatable nitrogen atom within the piperazine ring serves as the crucial basic core, capable of forming key ionic or hydrogen bond interactions within the receptor binding site. nih.govsemanticscholar.org The two aromatic rings—the benzyl group and the iodophenyl moiety—occupy the primary and secondary hydrophobic pockets of the receptor. nih.gov

Optimization of this scaffold involves systematic structural modifications to enhance binding affinity and selectivity. Structure-activity relationship (SAR) studies have provided valuable insights into this process:

The Piperazine Core: The piperazine ring is a common motif in central nervous system agents. Its basic nitrogen is a critical element for hydrogen bonding with the σ1 receptor. semanticscholar.org

The Benzyl Substituent: The 4-iodo substitution on the benzyl ring is particularly significant. The iodine atom can increase ligand affinity through favorable hydrophobic interactions or by forming halogen bonds with the receptor. Its size and electronic properties are key modulators of binding.

Computational studies, including docking and molecular dynamics simulations, have been used to refine the understanding of how these ligands interact with the σ1 receptor. nih.govrsc.org These models confirm that ligands based on this scaffold assume a linear arrangement in the binding site, effectively engaging with the key hydrophobic and polar regions. nih.gov

The versatility of the piperazine scaffold is demonstrated by its use in developing pharmacophore models for entirely different targets as well. For example, predictive pharmacophore models have been successfully generated for piperazine-based CCR5 antagonists (as anti-HIV agents) and for ligands of the serotonin transporter. figshare.comresearchgate.net In these models, the piperazine ring often serves as a central scaffold, with its nitrogens acting as potential hydrogen bond acceptors, while attached aryl groups fulfill hydrophobic or aromatic feature requirements. figshare.com

Table 2: Structure-Activity Relationship (SAR) Insights for the 1-Benzylpiperazine Scaffold

| Structural Feature | Role in Pharmacophore Model | Impact of Modification |

|---|---|---|

| Piperazine Nitrogen | Central basic core; positive ionizable group. nih.gov | Essential for hydrogen bonding and ionic interactions with the receptor. semanticscholar.org |

| Benzyl Group | Occupies a primary hydrophobic pocket. nih.gov | Substituents (e.g., iodo group) modulate hydrophobicity, size, and electronic properties, influencing binding affinity. semanticscholar.org |

| 4-Iodo Substituent | Enhances hydrophobic interactions. | Can form halogen bonds, potentially increasing affinity and selectivity for the target protein. |

| N4-Substituent | Occupies a secondary hydrophobic pocket. nih.gov | Modifications are critical for tuning affinity, selectivity, and overall pharmacological profile. nih.gov |

Radiochemistry and Radiopharmaceutical Development Involving 1 4 Iodobenzyl Piperazine

Radiosynthetic Strategies for Iodine Isotopes (¹²³I, ¹²⁴I, ¹³¹I)

The introduction of radioactive iodine into the 1-(4-Iodobenzyl)piperazine core or its derivatives is achieved through several established radiolabeling techniques. The choice of method depends on the desired isotope, the nature of the precursor molecule, and the required specific activity of the final radiotracer.

Direct electrophilic iodination is a common method for labeling activated aromatic rings. This process involves the oxidation of radioiodide (e.g., [¹²³I]NaI) to a more electrophilic species, such as I⁺, which then substitutes a hydrogen atom on the aromatic ring. mdpi.com Common oxidizing agents used to facilitate this reaction include Chloramine-T and Iodogen. mdpi.com For precursors of 1-(4-Iodobenzyl)piperazine that possess an activated aromatic ring, this method offers a direct route to the radioiodinated product. The reaction typically proceeds via an electrophilic aromatic substitution mechanism where the electrophilic iodine attacks the electron-rich positions of the aromatic ring, leading to the formation of a stable carbon-iodine bond. mdpi.com Trifluoromethanesulfonic acid can also be used for direct electrophilic radioiodination of nonactivated and strongly deactivated arenes. nih.gov

Halogen exchange reactions are widely employed for radioiodination, particularly for aromatic systems that are not sufficiently activated for direct electrophilic substitution. Iododestannylation, a prominent example of this strategy, involves the reaction of a trialkylstannyl precursor (e.g., a tributylstannyl derivative) with an electrophilic source of radioiodine. mdpi.com This method is highly efficient and regioselective, as the radioiodine atom precisely replaces the stannyl group, yielding the desired product with high radiochemical purity and specific activity. mdpi.comresearchgate.net

For instance, the synthesis of [¹²³I]-4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide, a compound with structural similarities to benzylpiperazine derivatives, was achieved with a radiochemical yield of 82-85% via electrophilic aromatic substitution of its tributylstannyl precursor. researchgate.net Another common approach is the radioiodination of a bromo- or chloro-analog precursor. The synthesis of [¹²³I]MEL037, a radioiodinated benzylpiperazine derivative, was accomplished through a copper-catalyzed radioiodination of its corresponding bromo-precursor, resulting in a radiochemical yield of 65 ± 9%. nih.gov

These methods, particularly iododestannylation, are advantageous because the radionuclide is often introduced in the final step of the synthesis, minimizing the handling time of the radioactive material. mdpi.com

Preclinical Evaluation of Radiolabeled 1-(4-Iodobenzyl)piperazine Derivatives

The preclinical assessment of novel radiolabeled compounds is a critical step to determine their potential as imaging agents. This evaluation involves a series of in vitro and in vivo studies to characterize their biological behavior.

In vitro binding assays are essential for determining the affinity and selectivity of a radioligand for its intended biological target. For derivatives of 1-(4-Iodobenzyl)piperazine, these assays are often conducted to evaluate their binding to specific receptors, such as sigma (σ) receptors. In these experiments, the ability of the non-radioactive compound to displace a known high-affinity radioligand from the receptor is measured. The resulting inhibition constant (Kᵢ) is a measure of the compound's binding affinity.

A study on a series of fluorinated benzylpiperazine derivatives, which share the core structure, demonstrated low nanomolar affinity for σ₁ receptors. These compounds exhibited high selectivity for σ₁ receptors over σ₂ receptors and the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov

Table 1: In Vitro Receptor Binding Affinities (Kᵢ, nM) of Benzylpiperazine Derivatives

| Compound | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂ Receptor Affinity (Kᵢ, nM) | VAChT Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |

|---|---|---|---|---|

| Derivative A | 0.31 | 15.5 | 2980 | 50 |

| Derivative B | 4.19 | >10000 | >10000 | >2448 |

| Derivative C | 0.89 | 46.3 | >10000 | 52 |

Data adapted from studies on fluorinated benzylpiperazine analogs as a proxy for iodinated derivatives. nih.govacs.org

Ex vivo biodistribution studies are performed in animal models, typically rodents, to determine the uptake and clearance of a radiotracer in various organs and tissues over time. Following intravenous injection of the radiolabeled compound, animals are euthanized at specific time points, and the radioactivity in dissected tissues is measured. This data, usually expressed as the percentage of the injected dose per gram of tissue (%ID/g), reveals the compound's pharmacokinetic profile.

For radiolabeled benzylpiperazine derivatives designed for brain imaging, high initial brain uptake and rapid clearance from the blood are desirable characteristics. Studies on ¹⁸F-labeled benzylpiperazine analogs have shown high initial brain uptake (8.37–11.48 %ID/g at 2 minutes post-injection) in mice. nih.gov These compounds also demonstrated high brain-to-blood ratios, which is crucial for clear imaging contrast. nih.govacs.org

Table 2: Ex Vivo Biodistribution (%ID/g) of a Radiolabeled Benzylpiperazine Derivative ([¹⁸F]16) in Mice

| Organ | 2 min | 30 min | 60 min |

|---|---|---|---|

| Blood | 3.45 ± 0.61 | 1.18 ± 0.11 | 0.79 ± 0.08 |

| Brain | 8.37 ± 1.05 | 7.78 ± 0.58 | 6.54 ± 0.51 |

| Heart | 8.01 ± 1.12 | 2.11 ± 0.25 | 1.39 ± 0.15 |

| Lungs | 14.9 ± 2.15 | 4.56 ± 0.49 | 3.12 ± 0.33 |

| Liver | 21.3 ± 2.55 | 8.99 ± 0.91 | 6.78 ± 0.72 |

| Kidneys | 12.5 ± 1.87 | 4.55 ± 0.53 | 3.21 ± 0.38 |

Data adapted from studies on a fluorinated benzylpiperazine analog. nih.gov

Small animal imaging techniques like PET and SPECT allow for the non-invasive, longitudinal visualization of radiotracer distribution in living animals. These studies provide crucial information about a radioligand's ability to cross the blood-brain barrier (if applicable) and bind to its specific target in vivo.

For benzylpiperazine derivatives targeting brain receptors, PET and SPECT imaging can confirm the biodistribution results and demonstrate target engagement. Blocking studies are often performed, where a non-radioactive drug that binds to the same target is pre-administered. A significant reduction in the radiotracer's uptake in the target region after the blocking agent is administered confirms specific binding. For example, pretreatment with the selective σ₁ receptor agonist SA4503 or the antagonist haloperidol resulted in a significant decrease (35%-62%) in the brain uptake of radiolabeled benzylpiperazine derivatives, confirming their specific binding to σ₁ receptors in vivo. nih.govacs.org Ex vivo autoradiography can further provide a high-resolution map of the radioligand's binding distribution within the brain. acs.orgnih.gov

Development of Novel Radiotracers for Molecular Imaging (Preclinical Focus)

The development of novel radiotracers is a cornerstone of advancing molecular imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level. The process is a multidisciplinary effort, combining chemistry, biology, pharmacology, and imaging sciences to create probes with high affinity and selectivity for specific biological targets. mdpi.com The core of this development lies in identifying a target molecule or process of interest and subsequently designing and synthesizing a suitable radiotracer. mdpi.com This endeavor often begins with a pharmacophore, a molecular framework known to interact with the target. Small molecules, peptides, antibodies, and nanoparticles can all serve as targeting vectors for radiopharmaceuticals. mdpi.com The 1-(4-Iodobenzyl)piperazine scaffold serves as a valuable precursor in the synthesis of such novel imaging agents, particularly for single-photon emission computed tomography (SPECT).

A pertinent example of a radiotracer developed from a related benzylpiperazine structure is 2-(2-(4-(4-[¹²³I]Iodobenzyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as [¹²³I]MEL037. This agent was developed as a SPECT imaging probe for malignant melanoma. nih.gov The synthesis of this radiotracer highlights a common strategy in radiopharmaceutical development, which involves preparing a stable precursor molecule that can be efficiently radiolabeled in a final step.

The synthesis of the precursor for [¹²³I]MEL037 began with commercially available 1-(4-bromobenzyl)piperazine. This starting material was reacted with N-phthaloylglycine to produce a bromo-analog of the final compound. nih.gov To facilitate radioiodination, this bromo-derivative was then converted into a trimethylstannyl precursor. This conversion was achieved by reacting the bromo compound with hexamethylditin in the presence of a palladium catalyst. nih.gov The resulting trimethylstannyl precursor allows for a regioselective radioiodination, ensuring the radioactive iodine is attached specifically at the fourth position of the benzene (B151609) ring through an electrophilic substitution reaction. nih.gov

The final radiolabeling step to produce [¹²³I]MEL037 involves introducing the radionuclide, ¹²³I, which is a gamma emitter with a half-life of 13.2 hours suitable for SPECT imaging. nih.gov The radioiodination is accomplished by reacting the trimethylstannyl precursor with [¹²³I]sodium iodide in the presence of an oxidizing agent, such as Chloramine-T. nih.gov

Preclinical evaluation of such novel radiotracers is critical to determine their potential for in-vivo imaging. These studies typically involve in vitro binding assays and in vivo biodistribution studies in animal models. acs.orgnukleertipseminerleri.org For instance, the unlabeled MEL037 compound was evaluated for its binding affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, where it showed very low affinity, suggesting these receptors are not its primary target. nih.gov The proposed mechanism of uptake for this class of compounds in melanoma cells includes direct melanin binding. nih.gov In vivo studies in animal models are essential to understand the uptake, distribution, and clearance of the radiotracer from the body. nukleertipseminerleri.orgnih.gov For example, preclinical PET and MRI imaging in rats and ex vivo autoradiography in mice are powerful tools to confirm the specific binding of a new radiotracer in the brain. acs.orgnih.gov

Table 1: Preclinical Characteristics of the Melanoma-Targeting Radiotracer [¹²³I]MEL037

| Property | Finding | Source |

|---|---|---|

| Radionuclide | Iodine-123 (¹²³I) | nih.gov |

| Emission | Gamma (for SPECT) | nih.gov |

| Physical Half-life | 13.2 hours | nih.gov |

| Target | Melanin in malignant melanoma | nih.gov |

| Lipophilicity (LogP₇.₅) | 3.6 | nih.gov |

| In Vitro Stability | Radiochemical purity remained at 97% after 4 hours in 1% ethanol saline at room temperature. | nih.gov |

| Storage Stability | Radiochemical purity was >98% after 24 hours when stored at -20°C. | nih.gov |

Quality Control Methodologies for Radiopharmaceuticals in Preclinical Research

Quality control (QC) is a mandatory and critical component in the production of radiopharmaceuticals to ensure their safety and efficacy before administration. iaea.orgresearchgate.net These procedures are designed to verify the identity, purity, and quality of the final radioactive product. mazums.ac.ir For preclinical research, robust QC ensures that the imaging or therapeutic results are reliable and reproducible. The primary QC tests for radiopharmaceuticals fall into categories of physicochemical and biological tests. researchgate.net Key physicochemical parameters include determining the radiochemical purity (RCP) and radiochemical yield (RCY). nih.gov

Radiochemical purity is defined as the percentage of the total radioactivity in the desired chemical form. unm.edu The presence of radiochemical impurities can lead to unnecessary radiation exposure to non-target tissues and can compromise the quality and interpretation of a diagnostic image. mazums.ac.irunm.edu Various analytical chromatography methods are employed to determine RCP.

Commonly used techniques in preclinical settings include:

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a highly sensitive and accurate method for separating and quantifying the desired radiolabeled compound from any impurities. It is often considered a gold standard for determining RCP. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster alternative to HPLC. nih.gov In this method, a small sample of the radiopharmaceutical is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed to determine the percentage of different radiochemical species. mazums.ac.ir

For the radiotracer [¹²³I]MEL037, stability and radiochemical purity were key quality control parameters that were assessed. Following its synthesis, the radiochemical purity was determined to be greater than 98%. nih.gov Stability tests were also performed, showing that the radiochemical purity remained high (97%) for at least 4 hours at room temperature in a saline solution. When stored at -20°C, the purity was still above 98% after 24 hours. nih.gov These QC tests confirm that the radiopharmaceutical is stable and maintains high purity under typical storage and handling conditions for preclinical experiments.

Beyond radiochemical purity, other important QC tests include measuring the pH of the final preparation and ensuring the absence of chemical impurities from the synthesis, such as residual solvents or catalysts. researchgate.net Radionuclidic purity, which is the proportion of the total radioactivity present as the desired radionuclide, is another crucial parameter, although this is often more thoroughly characterized by the radionuclide manufacturer. researchgate.net All QC procedures and results must be meticulously documented to comply with good laboratory and manufacturing practices. iaea.org

Table 2: Common Quality Control Tests for Preclinical Radiopharmaceuticals